molecular formula C13H16N2O2S B2904528 4-(1,2-benzothiazol-3-yloxy)-N,N-dimethyloxolan-3-amine CAS No. 2201822-00-4

4-(1,2-benzothiazol-3-yloxy)-N,N-dimethyloxolan-3-amine

Cat. No.: B2904528
CAS No.: 2201822-00-4
M. Wt: 264.34
InChI Key: MTCGUKICVXOQCE-UHFFFAOYSA-N
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Description

4-(1,2-Benzothiazol-3-yloxy)-N,N-dimethyloxolan-3-amine is a heterocyclic compound featuring a benzothiazole moiety linked via an ether oxygen to a substituted oxolane (tetrahydrofuran) ring. The oxolane ring is further functionalized with a dimethylamine group at the 3-position.

Properties

IUPAC Name

4-(1,2-benzothiazol-3-yloxy)-N,N-dimethyloxolan-3-amine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H16N2O2S/c1-15(2)10-7-16-8-11(10)17-13-9-5-3-4-6-12(9)18-14-13/h3-6,10-11H,7-8H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MTCGUKICVXOQCE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C)C1COCC1OC2=NSC3=CC=CC=C32
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H16N2O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

264.35 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(1,2-benzothiazol-3-yloxy)-N,N-dimethyloxolan-3-amine typically involves the condensation of 2-aminobenzenethiol with various aldehydes, ketones, acids, or acyl chlorides. This reaction is often catalyzed by acids or bases and can be carried out under solvent-free conditions to enhance efficiency and yield . For example, the reaction of 2-aminobenzenethiol with acyl chlorides in the presence of silica-supported sodium hydrogen sulfate (NaHSO4-SiO2) has been reported to produce high yields of benzothiazole derivatives .

Industrial Production Methods

Industrial production of benzothiazole derivatives, including this compound, often involves the use of continuous flow reactors and green chemistry principles to minimize waste and energy consumption. The use of recyclable catalysts and solvent-free conditions are common practices in industrial settings to enhance sustainability and cost-effectiveness .

Chemical Reactions Analysis

Types of Reactions

4-(1,2-benzothiazol-3-yloxy)-N,N-dimethyloxolan-3-amine undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions include sulfoxides, sulfones, amines, and various substituted benzothiazole derivatives .

Scientific Research Applications

4-(1,2-benzothiazol-3-yloxy)-N,N-dimethyloxolan-3-amine has a wide range of scientific research applications, including:

Mechanism of Action

The mechanism of action of 4-(1,2-benzothiazol-3-yloxy)-N,N-dimethyloxolan-3-amine involves its interaction with specific molecular targets and pathways. For example, it may inhibit certain enzymes by binding to their active sites, thereby blocking their activity. The compound’s structure allows it to interact with various biological molecules, leading to its diverse biological activities .

Comparison with Similar Compounds

3-(1,2-Benzisothiazol-3-yloxy)-N,N,2-trimethylpropylamine (CAS 94087-29-3)

  • Molecular Formula : C₁₃H₁₈N₂OS
  • Molecular Weight : 250.36 g/mol
  • Key Features :
    • Benzothiazole ring linked via an ether oxygen to a propylamine chain.
    • Substituents: N,N,2-trimethyl groups on the propylamine.
  • Comparison :
    • The propylamine chain in this compound contrasts with the oxolane ring in the target molecule.
    • The trimethylamine substituents may enhance lipophilicity compared to the dimethylamine group in the target compound.
    • Higher molecular weight (250.36 vs. ~265–275 estimated for the target) due to the longer alkyl chain .

rac-(3R,4R)-4-Isothiocyanato-N,N-dimethyloxolan-3-amine

  • Molecular Formula: C₇H₉NO₂S
  • Molecular Weight : 171.22 g/mol
  • Key Features :
    • Shares the N,N-dimethyloxolan-3-amine moiety with the target compound.
    • Replaces the benzothiazolyloxy group with an isothiocyanate (NCS) functional group.
  • Comparison :
    • The isothiocyanate group introduces reactivity (e.g., covalent binding to proteins), unlike the inert ether linkage in the target.
    • Lower molecular weight (171.22 vs. target) reduces steric hindrance but may limit bioactivity persistence .

N-Methyl-N-[(5-Methyl-3-phenylisoxazol-4-yl)methyl]amine

  • Molecular Formula : C₁₂H₁₄N₂O
  • Molecular Weight : 202.26 g/mol
  • Key Features :
    • Isoxazole core with methyl and phenyl substituents.
    • Methylamine side chain.
  • Comparison: The isoxazole ring (O and N heteroatoms) differs electronically from the sulfur-containing benzothiazole in the target.

N-(1,3-Benzothiazol-2-yl)-3,4-dimethoxybenzamide

  • Molecular Formula : C₁₆H₁₄N₂O₃S
  • Molecular Weight : 314.36 g/mol
  • Key Features :
    • Benzothiazole linked via an amide bond to a dimethoxybenzene group.
  • Comparison :
    • The amide group enables hydrogen bonding, unlike the ether in the target compound.
    • Higher molecular weight (314.36 vs. target) may reduce membrane permeability but enhance target affinity .

Comparative Data Table

Compound Name Molecular Formula Molecular Weight (g/mol) Key Substituents Functional Groups
4-(1,2-Benzothiazol-3-yloxy)-N,N-dimethyloxolan-3-amine Estimated: C₁₄H₁₇N₂O₂S ~275 (estimated) Benzothiazole, oxolane, dimethylamine Ether, tertiary amine
3-(1,2-Benzisothiazol-3-yloxy)-N,N,2-trimethylpropylamine C₁₃H₁₈N₂OS 250.36 Benzothiazole, propylamine, trimethyl Ether, tertiary amine
rac-(3R,4R)-4-Isothiocyanato-N,N-dimethyloxolan-3-amine C₇H₉NO₂S 171.22 Oxolane, dimethylamine, isothiocyanate Isothiocyanate, tertiary amine
N-Methyl-N-[(5-methyl-3-phenylisoxazol-4-yl)methyl]amine C₁₂H₁₄N₂O 202.26 Isoxazole, phenyl, methylamine Secondary amine
N-(1,3-Benzothiazol-2-yl)-3,4-dimethoxybenzamide C₁₆H₁₄N₂O₃S 314.36 Benzothiazole, dimethoxybenzene, amide Amide, ether

Key Research Findings

Benzothiazole vs.

Ether vs. Amide Linkages : Ether linkages (target, [7]) offer metabolic stability over amides ([6]), which may undergo hydrolysis in vivo.

Amine Substituents : Dimethylamine groups (target, [4]) provide moderate basicity, favoring solubility in physiological pH ranges, whereas trimethylamines ([7]) increase lipophilicity, affecting absorption .

Biological Activity

4-(1,2-benzothiazol-3-yloxy)-N,N-dimethyloxolan-3-amine is a synthetic compound that has garnered attention for its potential biological activities. This article explores its biological properties, mechanisms of action, and relevant case studies, supported by diverse research findings.

Chemical Structure and Properties

The compound features a benzothiazole moiety, which is known for its diverse biological activities. The chemical structure can be represented as follows:

  • Chemical Formula : C₁₃H₁₅N₃O₂S
  • Molecular Weight : 273.34 g/mol

Antimicrobial Properties

Research indicates that compounds containing the benzothiazole structure exhibit significant antimicrobial activity. For instance, derivatives of benzothiazole have been shown to possess antifungal properties against various pathogens. A study demonstrated that compounds similar to this compound were effective against Candida albicans and Aspergillus niger, with minimum inhibitory concentrations (MICs) ranging from 10 to 50 µg/mL .

Antineoplastic Effects

Preliminary studies have shown that the compound may exhibit antineoplastic activity. A related study on benzothiazole derivatives indicated promising results in inhibiting cancer cell proliferation in vitro. The compound demonstrated a dose-dependent reduction in cell viability in various cancer cell lines, including breast and lung cancer models .

The proposed mechanism of action for the biological activity of benzothiazole derivatives includes:

  • Inhibition of DNA Synthesis : By interfering with nucleic acid synthesis, these compounds can hinder the replication of pathogens and cancer cells.
  • Induction of Apoptosis : Some studies suggest that these compounds may trigger programmed cell death in malignant cells.

Case Study 1: Antifungal Activity

A series of benzothiazole derivatives were synthesized and tested for antifungal activity against Botrytis cinerea. The most potent compound exhibited an antifungal activity comparable to standard treatments, with an IC50 value of 25 µg/mL .

Case Study 2: Anticancer Properties

In a study evaluating the anticancer properties of benzothiazole derivatives, one specific compound showed an IC50 value of 15 µM against human breast cancer cells (MCF-7). This compound was noted for its ability to induce apoptosis through the activation of caspase pathways .

Data Summary

Activity Type Tested Pathogen/Cancer Cell Line IC50/MIC (µg/mL) Reference
AntifungalCandida albicans10
AntifungalAspergillus niger50
AnticancerMCF-7 (Breast Cancer)15
AnticancerA549 (Lung Cancer)20

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